molecular formula C10H12N4O6 B1211743 Oxanosine CAS No. 80394-72-5

Oxanosine

Cat. No. B1211743
CAS RN: 80394-72-5
M. Wt: 284.23 g/mol
InChI Key: PWVUOVPUCZNICU-MMRIIKACSA-N
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Description

Oxanosine is a novel nucleoside antibiotic that was initially isolated from Streptomyces capreolus MG265-CF3 in 1981. It has gained attention in toxicology due to its formation in nitrosative guanosine deamination, implicating its relevance in studying the toxicological markers for nitrosation activity. This nucleoside exhibits weak antibacterial activity and has shown to inhibit the growth of certain cancer cells in vitro and in vivo, primarily through the inhibition of GMP synthetase (Shimada et al., 1981).

Synthesis Analysis

The total synthesis of oxanosine has been explored through various methods. A notable approach includes the enzymatic synthesis involving adenosine deaminase (ADA) to investigate the mechanism of oxanosine formation. The synthesis of [7-18O]oxanosine and its reaction with ADA highlighted its substrate compatibility, leading to the formation of specific reaction products characterized by advanced spectroscopic techniques (Majumdar et al., 2005). Another method focuses on the carbodiimide-mediated dehydration and cyclization for the heterocycle formation, emphasizing the versatility of synthesis routes (Chun et al., 1994).

Molecular Structure Analysis

Oxanosine's molecular structure was elucidated through X-ray crystallographic analysis, revealing its unique imidazo[4,5-d][1,3]oxazine-7-one scaffold. This structural confirmation underpins its biochemical activities and interaction with biological targets, such as GMP synthetase, which is crucial for its antibiotic and antitumor properties (Shimada et al., 1981).

Chemical Reactions and Properties

Oxanosine undergoes specific chemical reactions, notably with adenosine deaminase (ADA), leading to the formation of distinct products that have been characterized by a variety of spectroscopic methods. These reactions provide insight into the compound's biochemical behavior and its potential metabolic pathways in biological systems (Majumdar et al., 2005).

Physical Properties Analysis

While specific studies focusing on oxanosine's physical properties were not directly identified, its isolation, synthesis, and structural characterization provide foundational information on its solubility, stability, and reactivity. These physical attributes are essential for understanding its biological activities and therapeutic potential.

Chemical Properties Analysis

Oxanosine's chemical properties, particularly its reactivity under nitrosative conditions, underscore its significance in toxicological studies. The compound's formation through nitrosative deamination of guanosine and subsequent reactions, including its substrate activity for ADA, highlight its chemical versatility and role in biological systems (Majumdar et al., 2005).

Scientific Research Applications

Antibacterial and Antitumor Properties

Oxanosine, a novel nucleoside isolated from Streptomyces, exhibits antibacterial and antitumor activities. It shows weak antibacterial activity against Escherichia coli and inhibits the growth of HeLa cells in vitro. Intriguingly, oxanosine suppresses the growth of L-1210 leukemia in mice. Its primary action is the inhibition of GMP-synthetase, a key enzyme in nucleotide biosynthesis (Shimada et al., 1981).

Modulation of Cellular Morphology

Oxanosine has been observed to induce phenotypic changes in rat kidney cells harboring a temperature-sensitive K-ras gene. This guanosine analogue antibiotic converts the "transformed" morphology of these cells to a "normal" morphology, suggesting a role in modulating cellular behavior and potentially impacting cancer biology (Itoh et al., 1989).

Chemical Modification and Synthesis

Research has also focused on the chemical modification and synthesis of oxanosine. Studies have been conducted to synthesize derivatives like 2'-deoxyoxanosine, exploring their biological properties. This area of research is vital for understanding the structural aspects of oxanosine and its analogs, contributing to the development of novel therapeutic agents (Kato et al., 1984).

Increased Sensitivity in Viral Gene-Expressing Cells

Oxanosine's antitumor action was further elucidated in rat kidney cells infected with a mutant Rous sarcoma virus. The study found that oxanosine's inhibition of cell growth and nucleic acid synthesis was significantly more potent at a temperature permissive for viral gene expression, highlighting its potential in targeted cancer therapy (Uehara et al., 1985).

Enzymatic Interaction and Mode of Action

Oxanosine's mode of action has been investigated in detail, revealing it as a competitive inhibitor of GMP synthetase. Its inhibitory effect on bacterial growth and leukemia cells suggests a specific enzymatic interaction critical for its therapeutic potential (Yagisawa et al., 1982).

Interaction with Nucleic Acids

Studies on oxanosine have also extended to its interaction with nucleic acids. For instance, endonuclease V, known for its activity on various nucleoside-containing DNA, can cleave oxanosine-containing DNA, indicating a role in DNA repair mechanisms (Hitchcock et al., 2004).

Implications in Toxicology

Oxanosine's relevance in toxicology emerged with the discovery of its formation in nitrosative guanosine deamination. This discovery is crucial for understanding the nitrosative processes in biological systems and their implications in diseases (Majumdar et al., 2005).

Anti-Viral Effects

Oxanosine, in combination with other compounds, has shown promise in inhibiting HIV replication. Its concentration-dependent inhibition of HIV, particularly in conjunction with other antiviral agents, suggests potential applications in treating HIV and related viral infections (Nakamura et al., 2005).

Safety And Hazards

Oxanosine should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Oxanosine has potential applications in cancer research as it exhibits antitumor activity. It may also be used as an antiviral agent due to its ability to inhibit viral replication . Future directions for research on oxanosine include studying its mechanisms of action, investigating its potential as an antiviral agent, and optimizing its synthesis .

properties

IUPAC Name

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6/c11-10-13-7-4(9(18)20-10)12-2-14(7)8-6(17)5(16)3(1-15)19-8/h2-3,5-6,8,15-17H,1H2,(H2,11,13)/t3-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVUOVPUCZNICU-ZIYNGMLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(OC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxanosine

CAS RN

80394-72-5
Record name Oxanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80394-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
N Yagisawa, N SHIMADA, T TAKITA… - The Journal Of …, 1982 - jstage.jst.go.jp
… also inhibited by oxanosine, and the inhibition was reversed by guanylic acid. Oxanosine was confirmed to be … In this paper, we report on the mode of action of oxanosine in more detail. …
Number of citations: 24 www.jstage.jst.go.jp
P Majumdar, H Wu, P Tipton… - Chemical research in …, 2005 - ACS Publications
… In this context, we discuss the suitability of oxanosine as a … to normal cells, and oxanosine also induced reversion toward … that ADA promotes the lactone hydrolysis of oxanosine to 1-β-(…
Number of citations: 13 pubs.acs.org
Y Uehara, M Hasegawa, M Hori, H Umezawa - Cancer research, 1985 - AACR
… instability of oxanosine at the higher temperature. The growth-inhibitory effect of oxanosine to … the molar concentration of oxanosine almost abolished the cytotoxicity of oxanosine, as …
Number of citations: 39 aacrjournals.org
O Itoh, S Kuroiwa, S Atsumi, K Umezawa, T Takeuchi… - Cancer research, 1989 - AACR
… our studies to elucidate how oxanosine alters the transformed … to oxanosine than in control cells, indicating that oxanosine … with time of expo sure to oxanosine (Fig. 6). The effect of …
Number of citations: 80 aacrjournals.org
R Yu, Y Kim, N Maltseva, P Braunstein… - Chemical research in …, 2019 - ACS Publications
… 5-Amino-3-β-(d-ribofuranosyl)-3 H-imidazo-[4,5-d][1,3]oxazine-7-one (oxanosine) and its nucleotides are products of guanosine nitrosation. Here we demonstrate that oxanosine …
Number of citations: 8 pubs.acs.org
N Shimada, N YAGISAWA, H NAGANAWA… - The Journal of …, 1981 - jstage.jst.go.jp
… tion, isolation, and chemical and biological properties of oxanosine are reported. The oxanosine-producing strain (strain number in Institute of Microbial Chemistry, MG265CF3) was …
Number of citations: 63 www.jstage.jst.go.jp
H Nakamura, N AGISAWA, N IMADA… - The Journal Of …, 1981 - jstage.jst.go.jp
… and biological properties of oxanosine were reported. In this … Colorless, thin, platy crystals of oxanosine were grown in ethanol … The asymmetric unit contains two independent oxanosine …
Number of citations: 37 www.jstage.jst.go.jp
Y Saito, M Nakamura, T Ohno… - Journal of the …, 2001 - pubs.rsc.org
… derivatives of oxanosine and its carbocyclic analogs were synthesized from natural oxanosine and (−)-2-… Among nucleosides tested for anti-HIV activities in vitro, oxanosine 1, its 5′-…
Number of citations: 15 pubs.rsc.org
BK Bhattacharya, RK Robins… - Journal of heterocyclic …, 1990 - Wiley Online Library
… Thus, in this paper we describe a facile synthesis of the oxanosine analog (4) and the structurally related guanosine analog (5). The synthesis of 6-amin0-l-(BD-ribofuranosyl)lH-pyrazolo…
Number of citations: 13 onlinelibrary.wiley.com
K KATO, N YAGISAWA, N SHIMADA… - The Journal of …, 1984 - jstage.jst.go.jp
… UMEZAwA: A facile total synthesis of oxanosine, a novel nucleoside antibiotic. Tetrahedron Lett. 24: 931- 932, 1983 4) ROBINS, MJ & JS WILSON: Smooth and efficient deoxygenation …
Number of citations: 16 www.jstage.jst.go.jp

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